Cas no 2229594-96-9 (tert-butyl N-1-(1-oxopropan-2-yl)cyclobutylcarbamate)

tert-butyl N-1-(1-oxopropan-2-yl)cyclobutylcarbamate は、有機合成化学において重要な中間体として利用される化合物です。分子内にtert-butoxycarbonyl (Boc) 保護基とケトン官能基を有しており、アミン類の保護や多段階合成におけるユニットとして高い有用性を示します。特に、環状構造(シクロブチル基)とプロパノン骨格の組み合わせにより、立体選択的反応や官能基変換に適した特性を備えています。Boc基は温和な条件で脱保護可能なため、ペプチド合成や医薬品中間体の製造プロセスにおいて利便性が高く、高い反応収率と純度が期待できます。また、結晶性が良好な場合が多く、精製工程の効率化にも寄与します。

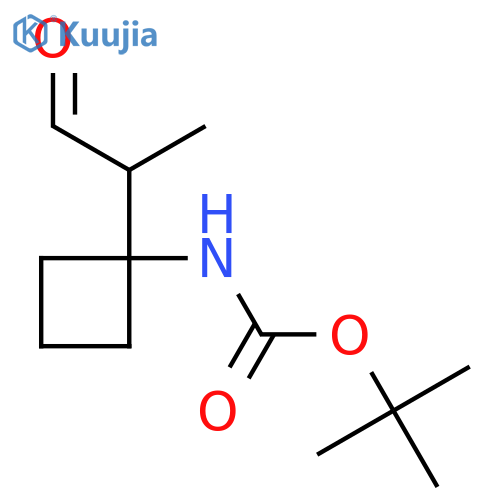

2229594-96-9 structure

商品名:tert-butyl N-1-(1-oxopropan-2-yl)cyclobutylcarbamate

tert-butyl N-1-(1-oxopropan-2-yl)cyclobutylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-1-(1-oxopropan-2-yl)cyclobutylcarbamate

- EN300-1888467

- tert-butyl N-[1-(1-oxopropan-2-yl)cyclobutyl]carbamate

- 2229594-96-9

-

- インチ: 1S/C12H21NO3/c1-9(8-14)12(6-5-7-12)13-10(15)16-11(2,3)4/h8-9H,5-7H2,1-4H3,(H,13,15)

- InChIKey: BCFIXLPSOHHASM-UHFFFAOYSA-N

- ほほえんだ: O(C(C)(C)C)C(NC1(C(C=O)C)CCC1)=O

計算された属性

- せいみつぶんしりょう: 227.15214353g/mol

- どういたいしつりょう: 227.15214353g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 277

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.4Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

tert-butyl N-1-(1-oxopropan-2-yl)cyclobutylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1888467-0.1g |

tert-butyl N-[1-(1-oxopropan-2-yl)cyclobutyl]carbamate |

2229594-96-9 | 0.1g |

$1019.0 | 2023-09-18 | ||

| Enamine | EN300-1888467-0.5g |

tert-butyl N-[1-(1-oxopropan-2-yl)cyclobutyl]carbamate |

2229594-96-9 | 0.5g |

$1111.0 | 2023-09-18 | ||

| Enamine | EN300-1888467-1.0g |

tert-butyl N-[1-(1-oxopropan-2-yl)cyclobutyl]carbamate |

2229594-96-9 | 1g |

$1157.0 | 2023-06-01 | ||

| Enamine | EN300-1888467-10.0g |

tert-butyl N-[1-(1-oxopropan-2-yl)cyclobutyl]carbamate |

2229594-96-9 | 10g |

$4974.0 | 2023-06-01 | ||

| Enamine | EN300-1888467-5g |

tert-butyl N-[1-(1-oxopropan-2-yl)cyclobutyl]carbamate |

2229594-96-9 | 5g |

$3355.0 | 2023-09-18 | ||

| Enamine | EN300-1888467-10g |

tert-butyl N-[1-(1-oxopropan-2-yl)cyclobutyl]carbamate |

2229594-96-9 | 10g |

$4974.0 | 2023-09-18 | ||

| Enamine | EN300-1888467-0.25g |

tert-butyl N-[1-(1-oxopropan-2-yl)cyclobutyl]carbamate |

2229594-96-9 | 0.25g |

$1065.0 | 2023-09-18 | ||

| Enamine | EN300-1888467-0.05g |

tert-butyl N-[1-(1-oxopropan-2-yl)cyclobutyl]carbamate |

2229594-96-9 | 0.05g |

$972.0 | 2023-09-18 | ||

| Enamine | EN300-1888467-2.5g |

tert-butyl N-[1-(1-oxopropan-2-yl)cyclobutyl]carbamate |

2229594-96-9 | 2.5g |

$2268.0 | 2023-09-18 | ||

| Enamine | EN300-1888467-5.0g |

tert-butyl N-[1-(1-oxopropan-2-yl)cyclobutyl]carbamate |

2229594-96-9 | 5g |

$3355.0 | 2023-06-01 |

tert-butyl N-1-(1-oxopropan-2-yl)cyclobutylcarbamate 関連文献

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

3. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

2229594-96-9 (tert-butyl N-1-(1-oxopropan-2-yl)cyclobutylcarbamate) 関連製品

- 124-83-4((1R,3S)-Camphoric Acid)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量